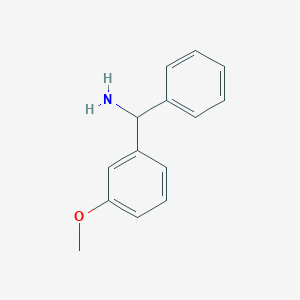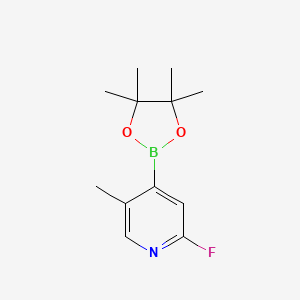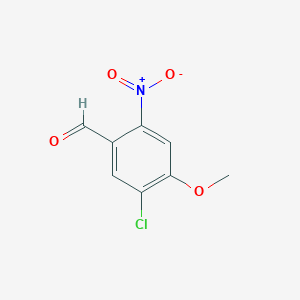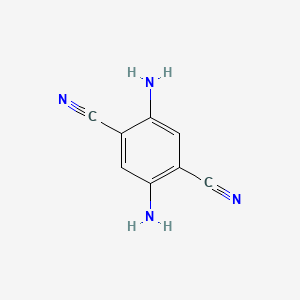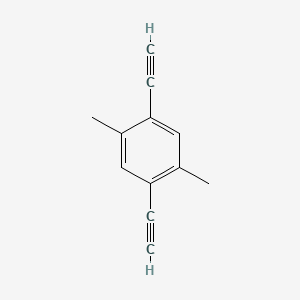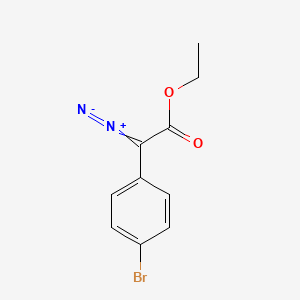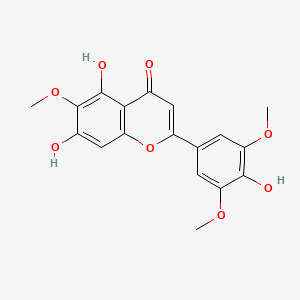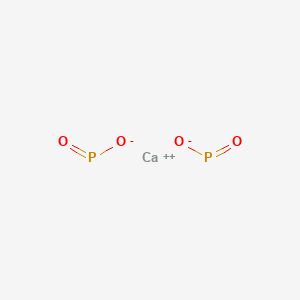
Calciumphosphinat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calciumphosphinat, also known as calcium phosphinate, is a chemical compound that contains calcium and phosphinate ions. It is a member of the broader family of calcium phosphates, which are widely recognized for their applications in various fields such as agriculture, food, and medicine. This compound is particularly noted for its role in bone regeneration and as a component in various industrial processes.
作用机制
Target of Action
Calciumphosphinat primarily targets the calcium and phosphate regulation within the human body . These minerals are essential for maintaining nerve communication, muscle function, and the formation and restoration of bones . The regulation of calcium and phosphate results from the interactions of three hormones: parathyroid hormone, calcitonin, and vitamin D .
Mode of Action
This compound interacts with its targets by providing a source of calcium and phosphate ions . The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis .
Biochemical Pathways
This compound affects the biochemical pathways related to calcium and phosphate regulation. The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . The regulation of calcium and phosphate results from the interactions of three hormones: parathyroid hormone, calcitonin, and vitamin D .
Pharmacokinetics (ADME Properties)
It is known that calcium phosphate reacts with acid in the stomach to raise the ph . In toothpaste and systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis
Result of Action
The molecular and cellular effects of this compound’s action involve the provision of calcium and phosphate ions, which are essential for various biological processes. These ions play a crucial role in intracellular signaling, membrane integrity, and skeletal biomineralization . Calcium ions, for instance, are involved in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota are among the endogenous factors . Exogenous factors include dietary modifications with particular nutrients and pharmacological treatment . These factors can affect the bioavailability and effectiveness of this compound in the body.
生化分析
Biochemical Properties
Calciumphosphinat interacts with various enzymes and proteins within the cell . It is involved in the hydrolysis of organic phosphate esters, a process catalyzed by alkaline phosphatases (ALPs). ALPs are a group of isoenzymes located on the external layer of the cell membrane. Zinc and magnesium are significant co-factors for the biological activity of these enzymes .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating intracellular calcium (Ca2+) and phosphoinositides (PIPs) signaling . Elevated intracellular Ca2+ levels negatively regulate PIP signaling by inhibiting the membrane localization of PIP-binding proteins . This dysregulation is often associated with cancer and metabolic diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown that the vitamin D receptor, which is expressed in almost all tissues of the body, plays a crucial role in calcium and phosphate regulation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation
准备方法
Synthetic Routes and Reaction Conditions
Calciumphosphinat can be synthesized through several methods, including wet chemical precipitation, solvothermal synthesis, sol-gel method, microwave-assisted synthesis, sonochemical synthesis, enzyme-assisted synthesis, spray drying, and electrospinning . The choice of method depends on the desired properties and applications of the final product.
Wet Chemical Precipitation: This method involves mixing aqueous solutions of calcium ions and phosphinate ions under controlled conditions to precipitate this compound.
Solvothermal Synthesis: This technique uses solvents at high temperatures and pressures to facilitate the reaction between calcium and phosphinate ions.
Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase, allowing for the formation of this compound.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction between calcium and phosphinate ions.
Sonochemical Synthesis: This technique employs ultrasonic waves to enhance the reaction kinetics.
Enzyme-Assisted Synthesis: Enzymes are used to catalyze the reaction between calcium and phosphinate ions.
Spray Drying: This involves spraying a solution containing calcium and phosphinate ions into a hot chamber, leading to rapid evaporation of the solvent and formation of this compound particles.
Electrospinning: This method uses an electric field to draw very fine fibers from a liquid containing calcium and phosphinate ions.
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale wet chemical precipitation or spray drying methods due to their efficiency and scalability. These methods allow for the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Calciumphosphinat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium phosphate and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state phosphinate compounds.
Substitution: this compound can participate in substitution reactions where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various calcium phosphate compounds, reduced phosphinate species, and substituted phosphinate derivatives.
科学研究应用
Calciumphosphinat has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other calcium phosphate compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in bone regeneration and as a component of biomaterials used in tissue engineering.
Industry: this compound is used in the production of fertilizers, food additives, and as a flame retardant in various materials.
相似化合物的比较
Calciumphosphinat can be compared with other similar compounds such as dicalcium phosphate and monocalcium phosphate . While all these compounds contain calcium and phosphate ions, they differ in their chemical composition, solubility, and applications.
Dicalcium Phosphate (CaHPO4): This compound is less soluble and has a slower release of calcium and phosphate, making it suitable for long-term supplementation.
Monocalcium Phosphate (Ca(H2PO4)2): This compound is more soluble and provides a quicker release of calcium and phosphate, making it ideal for immediate nutrient replenishment.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable material for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in different applications.
属性
CAS 编号 |
7789-79-9 |
|---|---|
分子式 |
CaH2O4P2+2 |
分子量 |
168.04 g/mol |
IUPAC 名称 |
calcium;phosphenous acid |
InChI |
InChI=1S/Ca.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;; |
InChI 键 |
LITFOGPYONJRNO-UHFFFAOYSA-N |
SMILES |
[O-]P=O.[O-]P=O.[Ca+2] |
规范 SMILES |
OP=O.OP=O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




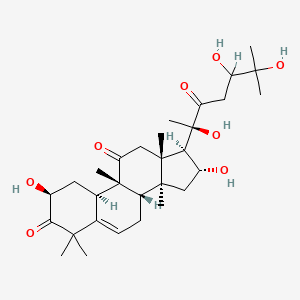
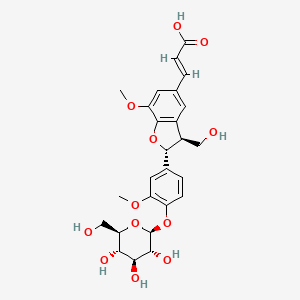
![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide](/img/structure/B3029692.png)
